![molecular formula C12H36N2SSi4 B099305 Thiobis(hexamethyldisilazane) CAS No. 18243-89-5](/img/structure/B99305.png)
Thiobis(hexamethyldisilazane)
Overview
Description
Thiobis(hexamethyldisilazane) is a white crystalline powder . It has a molecular weight of 352.83 and a molecular formula of [[(CH3)3Si]2N]2S . It contains a total of 54 bonds, including 18 non-H bonds, 6 rotatable bonds, and 1 sulfonamide (thio-/dithio-) .
Synthesis Analysis
Thiobis(hexamethyldisilazane) can be synthesized through various methods . One such method involves the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of Thiobis(hexamethyldisilazane) conforms to its infrared spectrum and proton NMR spectrum . It contains a total of 54 bonds, including 18 non-H bonds, 6 rotatable bonds, and 1 sulfonamide (thio-/dithio-) .
Chemical Reactions Analysis
Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has been used in various chemical reactions . For example, it has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes .
Physical And Chemical Properties Analysis
Thiobis(hexamethyldisilazane) is a white crystalline powder with a melting point of 65-67 degrees Celsius . It has a molecular weight of 352.83 and a molecular formula of [[(CH3)3Si]2N]2S .
Scientific Research Applications
Synthesis of Heterocycles
Hexamethyldisilazane (HMDS) is a versatile organosilicon reagent used in the synthesis of heterocycles . It provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .
Green Chemistry
HMDS is used in reactions aligned with green chemistry concepts, such as solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .
Nitrogen Source
HMDS serves as a nitrogen source in the synthesis of 2,4-diphenylquinazolines . Using TMSOTf as a catalyst and HMDS as a nitrogen source, a series of 2,4-diphenylquinazolines were obtained with excellent yields .
Michael–Aldol Reactions
HMDS is well-established in Michael–aldol reactions . It provides an alternative solution for these challenging chemical reactions .
Silylation Agent
HMDS is used as a silylation agent . It provides a cost-effective and efficient solution for silylation reactions .
Amination and Amidation Agent
HMDS is also used as an amination and amidation agent . It offers a convenient and efficient method for these types of reactions .
Mechanism of Action
Target of Action
Thiobis(hexamethyldisilazane), also known as Bis[bis(trimethylsilyl)amino] sulfide, is an organosilicon compound . It is primarily used as a chemical intermediate . The primary targets of this compound are the chemical reactions it is involved in, particularly in the synthesis of heterocycles .
Mode of Action
Thiobis(hexamethyldisilazane) interacts with its targets through various chemical reactions. It is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . The N–Si bond cleavage serves as a convenient nitrogen source (e.g., in multicomponent reactions), while the trimethylsilane part can participate in heterocycle formation through various mechanisms (e.g., as a cyclization promoter) .
Biochemical Pathways
Thiobis(hexamethyldisilazane) is involved in the synthesis of heterocycles . It is used in Michael–aldol reactions and as a silylation, amination, and amidation agent . The compound demonstrates remarkable potential in heterocyclic chemistry .
Result of Action
The result of Thiobis(hexamethyldisilazane)'s action is the successful synthesis of heterocycles . For example, a series of 2,4-diphenylquinazolines were obtained with excellent yields using TMSOTf as a catalyst and Thiobis(hexamethyldisilazane) as a nitrogen source .
Action Environment
The action of Thiobis(hexamethyldisilazane) can be influenced by various environmental factors. For instance, the compound rapidly deposits sulfur on gold surfaces, forming dense films and multilayers within minutes, through a concerted adsorption mechanism . Additionally, the compound’s effectiveness in chemical reactions can be enhanced under solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .
Safety and Hazards
Future Directions
Hexamethyldisilazane, a derivative of Thiobis(hexamethyldisilazane), has shown remarkable potential in heterocyclic chemistry . It has been used in various chemical reactions, including the synthesis of trisubstituted imidazoles . Future research may explore more applications of this versatile organosilicon reagent .
properties
IUPAC Name |
[[[bis(trimethylsilyl)amino]sulfanyl-trimethylsilylamino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36N2SSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSTONGOLZKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)SN([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2SSi4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiobis(hexamethyldisilazane) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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